Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

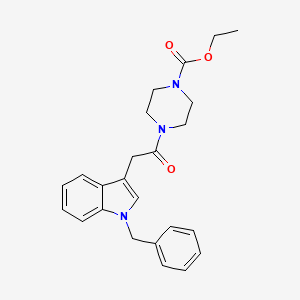

The compound contains several functional groups, including a benzylpiperazine, a carboxylate, and a tetrahydroquinazoline. These groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The benzylpiperazine and tetrahydroquinazoline rings, in particular, could contribute to this complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group could make the compound acidic, while the benzylpiperazine group could confer basic properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

The chemical structure suggests it might be related to quinazoline derivatives, a class of compounds known for their diverse biological activities, including antibacterial, antitumor, and enzyme inhibition properties. For instance, synthetic procedures and pharmacological properties of quinazoline derivatives have been explored, revealing their potential as broad-spectrum antimicrobial agents and selective enzyme inhibitors. One study highlighted the synthesis and antibacterial activities of temafloxacin hydrochloride, demonstrating the antimicrobial potential of quinazoline derivatives (Chu et al., 1991). Another research effort focused on modifying BIX-01294, a known histone methyltransferase inhibitor, resulting in novel quinazoline derivatives that showed selective inhibition of DNA methyltransferase 3A, suggesting their use in epigenetic studies (Rotili et al., 2014).

Chemical Synthesis Techniques

Chemical synthesis techniques for related compounds, such as cyclization reactions to form tetrahydroquinoline and benzazepinone derivatives, have been described. These techniques are crucial for creating structurally complex molecules for further pharmacological evaluation. One study discussed the Dieckmann cyclisation to generate methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, a key intermediate in the synthesis of more complex quinazoline derivatives (Proctor et al., 1972).

Potential Applications in Sensor Development

Quinazoline derivatives have also found applications in the development of fluorescent sensors. For example, novel fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid for Cu2+ detection have been developed, showcasing the versatility of quinazoline frameworks in analytical chemistry (Liu et al., 2014).

Mecanismo De Acción

Target of Action

Compounds containing a piperazine moiety, like “Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate”, often interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors .

Mode of Action

The compound may bind to these receptors and modulate their activity. The benzylpiperazine moiety could potentially interact with the receptor’s active site, leading to changes in the receptor’s conformation and subsequent signal transduction .

Biochemical Pathways

The compound’s interaction with neurotransmitter receptors could affect various biochemical pathways, particularly those involved in neurotransmission. This could lead to changes in neuronal firing rates and patterns, potentially affecting mood, cognition, and other neurological functions .

Pharmacokinetics

They are often metabolized in the liver and excreted in the urine .

Result of Action

The compound’s action on neurotransmitter receptors could lead to a variety of cellular effects, depending on the specific receptors it interacts with and the downstream pathways they are involved in .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s activity could be affected by the presence of other neurotransmitters or drugs that compete for the same receptors .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid", "4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form the final product, 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

Número CAS |

946241-53-8 |

Fórmula molecular |

C25H28N4O4S |

Peso molecular |

480.58 |

Nombre IUPAC |

methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |

Clave InChI |

MKIAOYWIHWGIID-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2599955.png)

![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2599963.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)

![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)

![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)